

# physical and chemical properties of Triethyl 2-fluoro-2-phosphonoacetate

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## Compound of Interest

Compound Name: Triethyl 2-fluoro-2-phosphonoacetate

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## An In-depth Technical Guide to Triethyl 2-fluoro-2-phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Triethyl 2-fluoro-2-phosphonoacetate** is a versatile organophosphorus reagent of significant interest in organic synthesis. Its unique structural features, particularly the presence of a fluorine atom and a phosphonate group, make it a valuable building block for the stereoselective synthesis of  $\alpha$ -fluoro- $\alpha,\beta$ -unsaturated esters and other complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **Triethyl 2-fluoro-2-phosphonoacetate**, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in chemical research and drug development.

## Core Properties of Triethyl 2-fluoro-2-phosphonoacetate

**Triethyl 2-fluoro-2-phosphonoacetate** is a colorless liquid at room temperature. Its key physical and chemical identifiers are summarized in the tables below.

### Table 1: General and Physical Properties

| Property                              | Value  | Reference(s) |
|---------------------------------------|--|--------------|
| Molecular Formula                     | C <sub>8</sub> H <sub>16</sub> FO <sub>5</sub> P | [1]          |
| Molecular Weight                      | 242.18 g/mol                                     | [1]          |
| CAS Number                            | 2356-16-3  | [1]          |
| Appearance                            | Colorless liquid                                 | [2]          |
| Density                               | 1.194 g/mL at 25 °C                              | [1]          |
| Boiling Point                         | 75 °C at 0.01 mmHg                               | [1]          |
| Refractive Index (n <sub>20/D</sub> ) | 1.425  | [1]          |
| Flash Point                           | 73 °C (163.4 °F) - closed cup                    | [1]          |

## Table 2: Spectroscopic Data Summary

While raw spectral data is extensive, the following table summarizes the key spectroscopic techniques used for the characterization of **Triethyl 2-fluoro-2-phosphonoacetate** and where to find more information.

| Spectroscopic Data         | Description  |
|----------------------------|--|
| $^1\text{H}$ NMR           | Data available, often showing characteristic shifts for the ethyl groups and the proton adjacent to the fluorine and phosphorus atoms. |
| $^{13}\text{C}$ NMR        | Data available, showing signals for the eight carbon atoms, with splitting patterns due to coupling with phosphorus and fluorine.      |
| $^{19}\text{F}$ NMR        | Data available, providing information about the fluorine environment.  |
| $^{31}\text{P}$ NMR        | Data available, a key technique for characterizing organophosphorus compounds.   |
| Infrared (IR) Spectroscopy | Spectra available, showing characteristic absorption bands for C=O (ester), P=O (phosphonate), and C-F bonds.                          |
| Mass Spectrometry (MS)     | Data available, providing information on the molecular weight and fragmentation pattern.   |

## Synthesis of Triethyl 2-fluoro-2-phosphonoacetate

The synthesis of **Triethyl 2-fluoro-2-phosphonoacetate** is most commonly achieved through the Michaelis-Arbuzov reaction. An alternative method starts from dibromofluoromethylphosphonate.

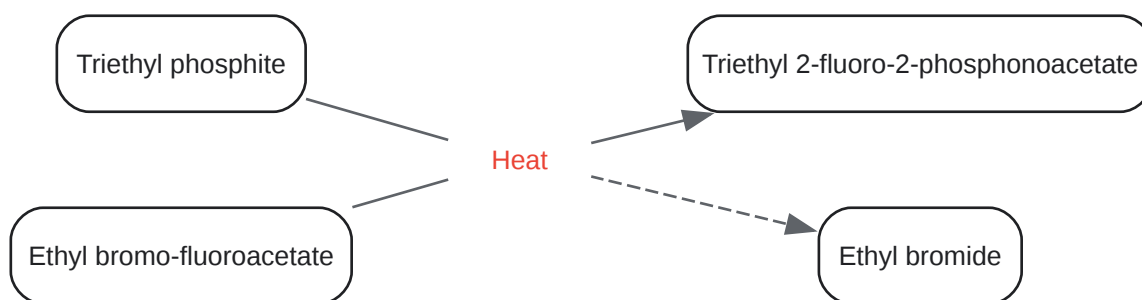
### Michaelis-Arbuzov Reaction

This method involves the reaction of triethyl phosphite with an ethyl halo-fluoroacetate.

Experimental Protocol:

- **Reaction Setup:** A round-bottom flask is equipped with a reflux condenser and a nitrogen inlet.
- **Reagents:** Ethyl 2-bromo-2-fluoroacetate and triethyl phosphite are added to the flask.

- **Reaction Conditions:** The reaction mixture is heated at a high temperature (e.g., 130-160 °C) for several hours under a nitrogen atmosphere.[3]
- **Work-up and Purification:** After the reaction is complete, the crude product is purified by distillation under reduced pressure to yield **Triethyl 2-fluoro-2-phosphonoacetate** as a pale yellow oil.



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Caption: Michaelis-Arbuzov synthesis of **Triethyl 2-fluoro-2-phosphonoacetate**.

## Chemical Reactivity and Applications

The primary application of **Triethyl 2-fluoro-2-phosphonoacetate** is in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of  $\alpha$ -fluoro- $\alpha,\beta$ -unsaturated esters.

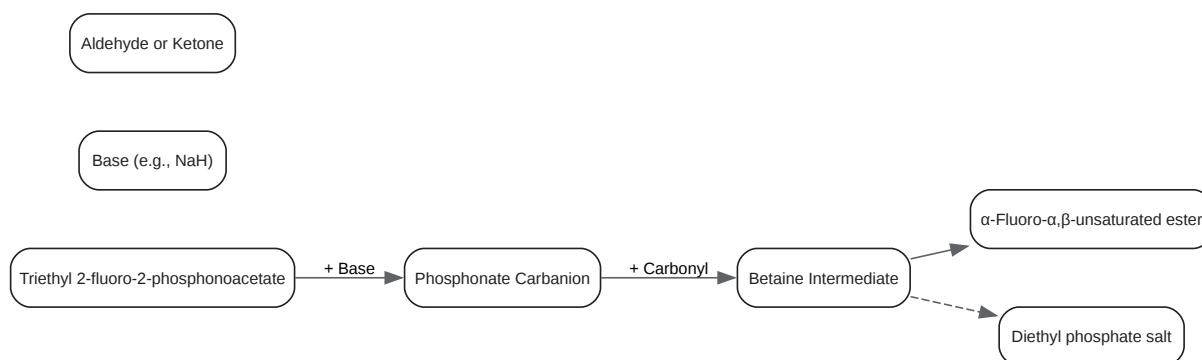
## Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the reaction of the phosphonate carbanion (generated by treating **Triethyl 2-fluoro-2-phosphonoacetate** with a base) with an aldehyde or ketone.

Experimental Protocol:

- **Carbanion Formation:** A strong base, such as sodium hydride (NaH), is suspended in an anhydrous solvent like tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere. The flask is cooled in an ice bath.
- **Addition of Phosphonate:** **Triethyl 2-fluoro-2-phosphonoacetate** is added dropwise to the stirred suspension. The mixture is stirred until the evolution of hydrogen gas ceases.

- **Reaction with Carbonyl:** A solution of the aldehyde or ketone in anhydrous THF is then added dropwise to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C).
- **Quenching and Work-up:** The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.



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Caption: Horner-Wadsworth-Emmons reaction workflow.

## Role in Drug Discovery and Development

**Triethyl 2-fluoro-2-phosphonoacetate** itself is not known to have direct biological activity or to be involved in signaling pathways. Its primary importance in drug discovery and development lies in its role as a key synthetic intermediate.<sup>[4]</sup> The introduction of a fluorine atom into a molecule can significantly alter its biological properties, including metabolic stability and binding affinity to target proteins.<sup>[5]</sup>

Phosphonates, in general, are recognized as important pharmacophores as they can act as mimics of phosphates or carboxylates, which are ubiquitous in biological systems.[6] Consequently, derivatives of fluorinated phosphonates have been investigated for a range of therapeutic applications. For instance, fluorinated nucleoside phosphonates have shown promise as potent anti-HIV agents.[7]

Therefore, while **Triethyl 2-fluoro-2-phosphonoacetate** does not directly modulate signaling pathways, it serves as a crucial tool for medicinal chemists to synthesize novel fluorinated compounds with potential therapeutic value. The Horner-Wadsworth-Emmons reaction using this reagent provides a reliable method for accessing  $\alpha$ -fluoro- $\alpha,\beta$ -unsaturated esters, which are versatile precursors for more complex drug candidates.[4]

## Safety and Handling

**Triethyl 2-fluoro-2-phosphonoacetate** is a combustible liquid and should be handled with appropriate safety precautions. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Use in a well-ventilated area. Avoid breathing vapors or mist.
- Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.

## Conclusion

**Triethyl 2-fluoro-2-phosphonoacetate** is a valuable reagent in organic synthesis, particularly for the construction of fluorinated organic molecules. Its well-defined physical and chemical properties, coupled with its reliable reactivity in the Horner-Wadsworth-Emmons reaction, make it an indispensable tool for researchers in academia and industry. While not biologically active itself, its role as a synthetic precursor for potentially therapeutic compounds underscores its importance in the field of drug discovery and development. This guide provides a foundational understanding of this key chemical entity for professionals engaged in advanced chemical synthesis and pharmaceutical research.

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